hiNOS Inhibitory Potency: 4,6-Dimethyl Analog Outperforms 4-Methyl Analog and Parent Compound
In a direct head-to-head comparison within the same study, 2-imino-4,6-dimethylpiperidine acetate (compound 8) inhibited human inducible NOS (hiNOS) with an IC50 of 0.08 µM, representing a 1.25-fold improvement over the 4-methyl analog (compound 3; IC50 = 0.1 µM) and a 13.8-fold improvement over the unsubstituted parent 2-iminopiperidine (compound 1; IC50 = 1.1 µM) [1]. All IC50 values were determined under identical assay conditions with a final L-arginine concentration of 30 µM by monitoring the conversion of L-[2,3-³H]arginine to L-[2,3-³H]citrulline [1].
| Evidence Dimension | hiNOS inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 0.08 µM (compound 8; 4,6-dimethyl substitution) |
| Comparator Or Baseline | 0.1 µM (compound 3; 4-methyl substitution); 1.1 µM (compound 1; unsubstituted 2-iminopiperidine) |
| Quantified Difference | 1.25-fold more potent than 4-methyl analog; 13.8-fold more potent than unsubstituted parent |
| Conditions | Recombinant human iNOS; L-arginine concentration = 30 µM; conversion of L-[2,3-³H]arginine to L-[2,3-³H]citrulline; eight-concentration testing |
Why This Matters
For researchers requiring maximal iNOS inhibition at the lowest compound concentration, the 4,6-dimethyl substitution provides a measurable potency advantage over both the commonly procured 4-methyl analog and the unsubstituted parent scaffold.
- [1] Webber, R. K.; Metz, S.; Moore, W. M.; Connor, J. R.; Currie, M. G.; Fok, K. F.; Hagen, T. J.; Hansen, D. W., Jr.; Jerome, G. M.; Manning, P. T.; Pitzele, B. S.; Toth, M. V.; Trivedi, M.; Zupec, M. E.; Tjoeng, F. S. Substituted 2-Iminopiperidines as Inhibitors of Human Nitric Oxide Synthase Isoforms. J. Med. Chem. 1998, 41 (1), 96–101. View Source
